2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12-3-4-13(2)17(9-12)24-18(26)10-16-11-28-20(23-16)25-19(27)22-15-7-5-14(21)6-8-15/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGGHBPIXJQRLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule that exhibits significant potential in medicinal chemistry. Its structure includes a thiazole ring, a urea linkage, and chlorophenyl substituents, which contribute to its biological activity. This article reviews the compound’s biological properties, mechanisms of action, and relevant case studies.
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 497 g/mol. The structural components are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN6O3S |
| Molecular Weight | 497 g/mol |
| Key Functional Groups | Thiazole, Urea, Chlorophenyl |
| CAS Number | 897620-96-1 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The thiazole ring enhances binding affinity to proteins and enzymes, while the urea linkage facilitates hydrogen bonding interactions. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the thiazole and urea moieties may contribute to this activity by inhibiting bacterial cell wall synthesis or disrupting metabolic pathways.
- Anticancer Potential : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The specific substitution patterns in 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide may enhance its efficacy against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, it could inhibit proteases or kinases that are critical for cancer cell proliferation.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Antimicrobial Activity : A derivative with a thiazole structure was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays .
- Cancer Cell Line Testing : In vitro studies demonstrated that thiazole-containing compounds induced apoptosis in MCF-7 breast cancer cells by activating caspase pathways .
- Enzyme Interaction Studies : Computational docking studies revealed that the compound binds effectively to the active site of specific kinases involved in cancer signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Key Observations :
- Thiazole vs. Pyrazole derivatives, however, exhibit defined dimerization via N–H⋯O bonds, which could influence solubility and crystallinity .
- Substituent Effects : The 2,5-dimethylphenyl group in the target compound introduces steric bulk, possibly reducing rotational freedom compared to simpler substituents (e.g., bromophenyl or methylsulfanylphenyl). This could affect pharmacokinetic properties like membrane permeability.
- Ureido Linkage : The ureido group in the target compound is absent in other analogs, offering additional hydrogen-bonding sites that may enhance receptor affinity.
Crystallographic and Computational Insights
Crystal structures of analogs (e.g., N-(4-bromophenyl)-2-(4-chlorophenyl)acetamide) reveal that dihedral angles between aromatic rings influence molecular packing and stability .
Q & A
Q. Key Analytical Methods :
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and purity (e.g., ¹H/¹³C NMR for proton/environment assignment) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ = 447.12 vs. calculated 447.09) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., urea C=O stretch at ~1680 cm⁻¹) .
What primary biological activities are reported, and how are they validated experimentally?
Basic Research Question
Reported activities include:
- Anticancer : IC₅₀ values ≤10 µM in HeLa and MCF-7 cell lines via MTT assays .
- Anti-inflammatory : Inhibition of COX-2 (≥70% at 50 µM) in enzyme-linked immunosorbent assays (ELISA) .
- Antimicrobial : Zone of inhibition ≥15 mm against Staphylococcus aureus (MIC = 8 µg/mL) .
Validation : Dose-response curves, positive/negative controls (e.g., aspirin for COX-2), and triplicate replicates ensure reproducibility .
Which structural motifs are critical for bioactivity, and how do they compare to analogs?
Basic Research Question
Critical Motifs :
- Thiazole ring : Essential for π-π stacking with hydrophobic enzyme pockets.
- 4-Chlorophenyl urea : Enhances binding affinity via halogen bonding.
- 2,5-Dimethylphenyl : Improves pharmacokinetics by reducing metabolic degradation .
Q. Comparative Analysis :
| Analog | Structural Variation | Activity (vs. Target Compound) |
|---|---|---|
| Compound A | Replacement of thiazole with oxazole | 50% loss in anticancer activity |
| Compound B | Removal of 4-chlorophenyl group | No COX-2 inhibition |
How can researchers resolve contradictions in reported bioactivity data?
Advanced Research Question
Contradictions (e.g., varying IC₅₀ values) arise from:
- Assay Conditions : Differences in cell culture media (e.g., serum concentration affecting compound solubility).
- Batch Purity : HPLC purity ≥95% required; impurities >5% skew dose-response curves .
Q. Methodology :
- Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-luminescence assays.
- Statistical Analysis : Use ANOVA with post-hoc tests (p<0.05) to identify outliers .
What computational strategies optimize synthetic pathways or predict novel derivatives?
Advanced Research Question
Q. Example Workflow :
Generate 3D conformers using Molecular Dynamics.
Calculate binding free energy (ΔG) with AutoDock Vina.
Synthesize top 5 candidates for empirical validation .
How can experimental design principles minimize side reactions during synthesis?
Advanced Research Question
Design of Experiments (DoE) :
- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (1–5 mol%).
- Response Variables : Yield, purity, reaction time.
Q. Optimal Conditions :
- Central Composite Design : Identifies 80°C in DMF with 3 mol% triethylamine as optimal (yield = 82%, purity = 97%) .
What strategies enhance solubility and bioavailability for in vivo testing?
Advanced Research Question
- Formulation : Use PEG-400/water (70:30) co-solvent systems to achieve solubility ≥2 mg/mL.
- Prodrug Design : Introduce phosphate esters at the acetamide group for sustained release .
How is target engagement validated in mechanistic studies?
Advanced Research Question
- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to COX-2 by observing thermal stabilization ≥2°C.
- CRISPR Knockout : COX-2 KO cells show no anti-inflammatory response, confirming target specificity .
What are the limitations of current SAR studies, and how can they be addressed?
Advanced Research Question
Limitations :
- Limited diversity in substituents (e.g., only alkyl/aryl groups tested).
- Poor ADMET prediction accuracy for thiazole derivatives.
Q. Solutions :
- Diversity-Oriented Synthesis : Incorporate heterocycles (e.g., pyridine, indole) .
- Microsomal Stability Assays : Prioritize analogs with t₁/₂ ≥30 mins in human liver microsomes .
How can researchers balance patent priorities with academic transparency?
Advanced Research Question
- Non-Disclosure Agreements (NDAs) : Collaborate with industry partners to share structure-activity data without compromising IP.
- Pre-Print Servers : Publish mechanistic insights on bioRxiv prior to patent filing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
